1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol
Description
1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with an ethan-1-ol moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
1784899-69-9 |
|---|---|
Molecular Formula |
C9H8F4O |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in the presence of a solvent like methanol or ethanol . The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) and hydrogen gas to reduce the aldehyde group to an alcohol . The reaction is typically conducted in a high-pressure reactor to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone
Reduction: 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with various molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances its lipophilicity and electron-withdrawing properties, which can influence its binding affinity to specific enzymes and receptors . These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
- 2-[4-(trifluoromethyl)phenyl]ethanamine
- 2-fluoro-4-(trifluoromethyl)benzylamine
- 1-[2-(trifluoromethoxy)phenyl]ethan-1-ol
Uniqueness: 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol stands out due to the combination of fluoro and trifluoromethyl groups on the phenyl ring, which imparts unique chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
